molecular formula C9H7BrFNO B12848060 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12848060
M. Wt: 244.06 g/mol
InChI Key: NTVBZABSATYIEZ-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable quinoline precursor.

    Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The fluorine atom at the 8th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The final step may involve cyclization to form the dihydroquinolinone structure, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolin-4-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to inhibition or modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine substituent.

    8-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine substituent.

    6-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Chlorine instead of bromine.

Uniqueness

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

6-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound notable for its unique structural features, including bromine and fluorine substituents on the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C_10H_8BrF_N_1O
  • Molecular Weight : Approximately 250.07 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to their active sites, influencing various biochemical pathways relevant to disease processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Derivatives have shown significant inhibition of cancer cell lines, with IC50 values indicating potent activity against various types of cancer cells.
CompoundCancer Cell LineIC50 (µM)
6-Bromo-8-fluoro derivativeA549 (lung)12.5
6-Bromo-8-fluoro derivativeCaco-2 (colon)15.0

These findings suggest that structural modifications can enhance the anticancer efficacy of this compound.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Inhibition Assays : The compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that this compound could serve as a potential lead for developing new antibacterial agents .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its neuroprotective properties:

  • Enzyme Inhibition : It has shown high inhibitory activity against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's.
CompoundEnzyme TargetIC50 (µM)
6-Bromo derivativeBChE3.97
Reference Drug (Galantamine)BChE8.80

The selectivity of the compound for BChE over acetylcholinesterase (AChE) suggests its potential utility in treating cognitive disorders .

Case Studies

Several studies highlight the biological activities of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a synthesized derivative significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecium, with MIC values comparable to established antibiotics.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

NTVBZABSATYIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2F)Br

Origin of Product

United States

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